4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine
Overview
Description
The compound “4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine” is a heterocyclic compound containing a pyrazolo[4,3-c]pyridine ring substituted with a chlorine atom, an iodine atom, and an isopropyl group. The pyrazolo[4,3-c]pyridine is a fused ring system containing a pyrazole ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-c]pyridine ring system, with the chlorine and iodine atoms and the isopropyl group attached at the appropriate positions . The exact three-dimensional structure would depend on the specific spatial arrangement of these substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the halogen atoms and the isopropyl group. The halogen atoms might be susceptible to nucleophilic substitution reactions, while the isopropyl group could potentially undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic ring system and the halogen and alkyl substituents. These might affect properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Sonogashira-Type Reactions : A study by Vilkauskaitė et al. (2011) explored the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including 1-phenylpyrazolo[4,3-c]pyridines, indicating the importance of similar compounds like 4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine in organic synthesis Vilkauskaitė et al., 2011.
Intermediate in Crizotinib Synthesis : Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, an anti-cancer drug. This indicates the potential of this compound in the synthesis of medically significant compounds Fussell et al., 2012.
Synthesis of Antiproliferative Compounds : Razmienė et al. (2021) synthesized a library of tetrasubstituted pyrazolo[4,3-c]pyridines with notable antiproliferative activity against various cancer cell lines. The study highlights the role of pyrazolo[4,3-c]pyridine derivatives in developing new anticancer agents Razmienė et al., 2021.
Antimicrobial Agents Synthesis : Prakash et al. (2011) synthesized new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via iodine(III)-mediated oxidative cyclization. These compounds showed potent antimicrobial activity, highlighting the potential of pyrazolo[4,3-c]pyridine derivatives in creating new antimicrobial drugs Prakash et al., 2011.
Safety and Hazards
Future Directions
The study of heterocyclic compounds is a vibrant field in medicinal chemistry, and “4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine” could potentially be of interest for future research. It might be worthwhile to investigate its synthesis, properties, and potential biological activity in more detail .
Properties
IUPAC Name |
4-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-6-3-4-12-8(10)7(6)9(11)13-14/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONMXZGVOQRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=C2)Cl)C(=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.